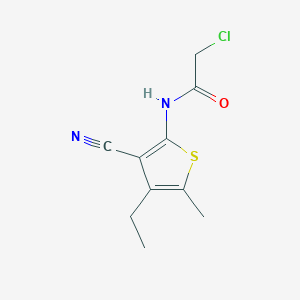

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

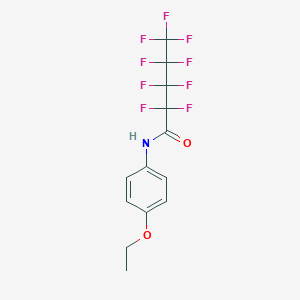

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a chemical compound used for proteomics research . It has a molecular formula of C10H11ClN2OS and a molecular weight of 242.73 .

Synthesis Analysis

The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of this compound is based on a thiophene nucleus . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Biological Effects and Environmental Impact

Toxicology of Acetamide Derivatives

Acetamide derivatives, including formamide and their mono and dimethyl derivatives, have commercial importance with significant biological consequences upon exposure. Kennedy (2001) reviews the toxicological aspects of these chemicals, emphasizing the variation in biological responses among similar compounds, which could suggest potential areas of research for 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide in understanding its biological and toxicological profile Kennedy, G. (2001). Biological Effects of Acetamide, Formamide, and Their Mono and Dimethyl Derivatives: An Update. Critical Reviews in Toxicology, 31, 139-222.

Environmental Toxicology of Chlorinated Compounds

The environmental impact of chlorinated compounds, including chlorophenols, is extensively reviewed, indicating moderate to considerable toxicity towards mammalian and aquatic life. This highlights the environmental relevance of research on chlorinated acetamide derivatives, potentially including this compound, particularly in assessing their persistence and bioaccumulation in aquatic ecosystems Krijgsheld, K., & Gen, A. D. (1986). Assessment of the impact of the emission of certain organochlorine compounds on the aquatic environment. Chemosphere, 15, 825-860.

Chemical Synthesis and Methodology

Synthetic Methods for Antithrombotic Drugs

The synthesis of antithrombotic and antiplatelet drugs, like (S)-clopidogrel, involves the use of thienopyridine-class compounds, which share a thiophene core similar to that in this compound. This indicates potential applications in synthesizing novel therapeutic agents or exploring new synthetic routes for pharmacologically active compounds Saeed, A., et al. (2017). Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel. Chirality, 29(11), 684-707.

Propiedades

IUPAC Name |

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2OS/c1-3-7-6(2)15-10(8(7)5-12)13-9(14)4-11/h3-4H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIRSEAMVGSMOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C#N)NC(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B448769.png)

![N'-[4-(dimethylamino)benzylidene]-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448780.png)

![1-(2,4-dichlorobenzyl)-N'-[4-(pentyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B448784.png)

![4-(2-Chlorobenzyl)-2-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B448785.png)

![N-{12-[(2-thienylcarbonyl)amino]dodecyl}-2-thiophenecarboxamide](/img/structure/B448789.png)

![N'-{2-nitrobenzylidene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448790.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B448794.png)